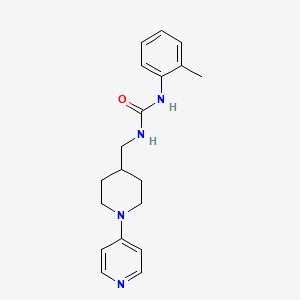

![molecular formula C15H16F3N3O2S B2504056 N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide CAS No. 1421522-95-3](/img/structure/B2504056.png)

N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide has not been directly detailed in the provided papers. However, a related compound, N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides, was synthesized using 1,2,3-benzotriazole as a starting material through a conventional method. The synthesis process was followed by screening for antibacterial, antifungal, and antitubercular activities. The structures of the synthesized compounds were confirmed using various spectroscopic analyses, including IR, 1H NMR, 13C NMR, and FAB mass spectroscopy .

Molecular Structure Analysis

The molecular structure of a similar compound, N-Isopropyl-N'-(1,3-thiazol-2-yl)-1,2,3-Benzothiadiazole-7-Carboxamidine, was studied using density functional theory at the B3LYP/6-311 + G* level. The study included IR and Raman spectra, electron absorption spectra, and thermodynamic properties at different temperatures. The results indicated the presence of an intra-molecular hydrogen bond (N-H…N) and a strong conjugate effect, which contribute to the molecule's stability. The strongest IR absorption peak was found at 1663 cm^(-1), which corresponds to N-H in-plane rocking vibrations. The UV spectrum showed good activity with a maximal absorption wavelength at 382 nm, which falls within the UV-visible area, and the electron transition from HOMO to LUMO was identified as π→π* .

Chemical Reactions Analysis

The provided papers do not include specific chemical reactions for this compound. However, the related compounds' biological activity was assessed, which implies that these compounds could potentially undergo biological interactions or transformations within the context of antibacterial, antifungal, and antitubercular activities .

Physical and Chemical Properties Analysis

For the related compound, N-Isopropyl-N'-(1,3-thiazol-2-yl)-1,2,3-Benzothiadiazole-7-Carboxamidine, the thermodynamic properties such as standard molar heat capacity, standard molar entropy, and standard molar enthalpy were found to increase with temperature in a quadratic function. These properties are essential for understanding the stability and reactivity of the compound under various temperature conditions .

Aplicaciones Científicas De Investigación

Antiallergic Activity

Research has demonstrated the synthesis of compounds exhibiting significant antiallergic activity. For example, studies on antianaphylactic agents led to the creation of antiallergic compounds with potent activity, surpassing that of disodium cromoglycate, highlighting the therapeutic potential in treating allergies (A. Nohara et al., 1985).

Antifungal and Antimicrobial Properties

Another area of application is the development of compounds with antifungal and antimicrobial properties. A study reported the synthesis of pyrazole derivatives effective against various phytopathogenic fungi, indicating their potential in agricultural and food chemistry (C. B. Vicentini et al., 2007). Similarly, benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives showed moderate to good antimicrobial properties against several bacterial and fungal strains (S. Gilani et al., 2016).

Antiviral Activity Against Avian Influenza

The synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles exhibited significant antiavian influenza virus activity. This highlights the compound's potential in combating viral infections, particularly the H5N1 subtype (A. Hebishy et al., 2020).

Electrochemical Synthesis and Material Science Applications

The electrochemical C–H thiolation synthesis of benzothiazoles and thiazolopyridines from thioamides, catalyzed by TEMPO, illustrates the compound's relevance in material science, potentially leading to the development of novel organic materials (Xiang-Yang Qian et al., 2017).

Direcciones Futuras

The future directions for this compound and similar benzothiazole derivatives could involve further exploration of their anti-tubercular activity. This could include in vitro and in vivo studies, as well as investigations into their mechanisms of action and resistance . Additionally, further synthetic developments could be explored to enhance their potency .

Mecanismo De Acción

Target of Action

The primary target of this compound is the DprE1 enzyme . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacteria .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site . This binding inhibits the enzyme’s activity, preventing it from catalyzing the synthesis of arabinogalactan . The exact nature of this interaction and the resulting changes in the enzyme’s conformation are still under investigation.

Biochemical Pathways

The compound affects the arabinogalactan synthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its synthesis is crucial for the survival and virulence of the bacteria . By inhibiting DprE1, the compound disrupts this pathway, leading to a deficiency in arabinogalactan and, consequently, a compromised cell wall .

Pharmacokinetics

The trifluoromethyl group in the compound is known to enhance lipophilicity, which can improve absorption and distribution

Result of Action

The primary result of the compound’s action is the inhibition of mycobacterial growth . By disrupting the synthesis of the cell wall, the compound causes the bacteria to become more susceptible to osmotic pressure and other environmental stresses, leading to their death .

Propiedades

IUPAC Name |

N-propan-2-yl-3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2S/c1-8(2)19-13(22)21-6-9(7-21)23-14-20-12-10(15(16,17)18)4-3-5-11(12)24-14/h3-5,8-9H,6-7H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMDRACPUGASQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2503994.png)